
N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a fluorescent dye that is used in various applications, including biomedical imaging, protein labeling, and drug discovery. In
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide involves its ability to emit fluorescence when excited by light. The fluorescent properties of the compound are due to the xanthene moiety, which undergoes a photochemical reaction upon excitation. The compound has a high quantum yield, making it a useful tool for fluorescence-based assays.
Biochemical and Physiological Effects
N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide has no known biochemical or physiological effects. It is a non-toxic compound that is generally considered safe for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide is its high quantum yield, which makes it a useful tool for fluorescence-based assays. Additionally, it is a non-toxic compound that is generally considered safe for use in scientific research. However, one limitation of the compound is its sensitivity to pH and solvent polarity, which can affect its fluorescent properties.
Direcciones Futuras
There are several future directions for N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide research. One area of focus is the development of new fluorescent probes based on the xanthene scaffold. Another area of research is the use of the compound in single-molecule imaging to study protein dynamics and interactions. Additionally, there is potential for the compound to be used in drug delivery systems due to its fluorescent properties. Finally, further studies are needed to investigate the effects of solvent polarity and pH on the fluorescent properties of the compound.
Conclusion
In conclusion, N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide is a fluorescent dye that has gained significant attention in scientific research. It is widely used as a fluorescent probe to label proteins and study their interactions, in biomedical imaging to visualize biological structures and processes, and in drug discovery to screen for potential drug candidates. The compound has a high quantum yield, making it a useful tool for fluorescence-based assays. However, its sensitivity to pH and solvent polarity can affect its fluorescent properties. Future research directions include the development of new fluorescent probes, the use of the compound in single-molecule imaging, and investigating its potential use in drug delivery systems.
Métodos De Síntesis
N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide is synthesized through a condensation reaction between 3-methylbenzaldehyde and xanthene-9-carbaldehyde in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is purified through column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide is widely used in scientific research due to its fluorescent properties. It is commonly used as a fluorescent probe to label proteins and study their interactions. It is also used in biomedical imaging to visualize biological structures and processes. Additionally, it has been used in drug discovery to screen for potential drug candidates.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-15-7-6-8-16(13-15)23-22(24)14-19-17-9-2-4-11-20(17)25-21-12-5-3-10-18(19)21/h2-13,19H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILJMKOPSQXJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

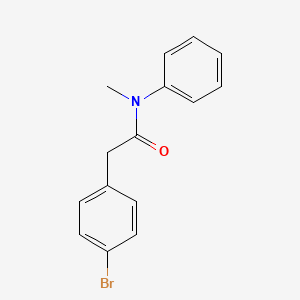
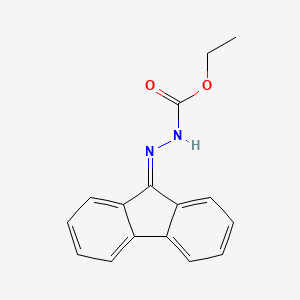
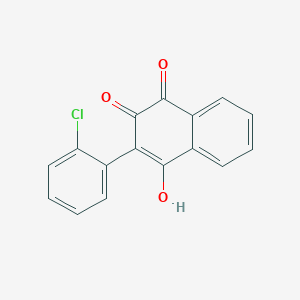

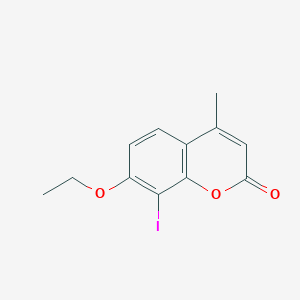
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-methylbenzamide](/img/structure/B5717092.png)
![ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate](/img/structure/B5717099.png)
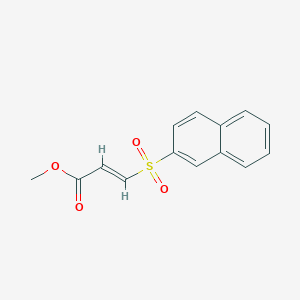
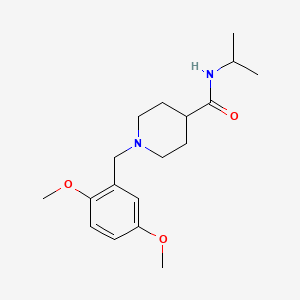
![7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717127.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5717128.png)
![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine](/img/structure/B5717129.png)
![3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5717137.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5717148.png)